Cas no 74083-58-2 (ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate)
74083-58-2 structure
Product Name:ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Numéro CAS:74083-58-2
Le MF:C13H12O5
Mégawatts:248.231384277344
MDL:MFCD01662268
CID:541598
PubChem ID:5351424
Update Time:2025-09-21
ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, ethyl ester
- ethyl 2-(7-hydroxy-2-oxo-2H-chroMen-4-yl)acetate
- ethyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate
- (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester
- (7-Hydroxy-2-oxo-2H-chromen-4-yl)-essigsaeure-aethylester
- 4-[(ethoxycarbonyl)methyl]-7-hydroxy-2H-chromen-2-one
- AC1NS0IU
- CCG-35227
- CTK2H0604
- Ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- ethyl 7-hydroxycoumarin-4-acetate
- F2145-0076
- NCIMech_000255
- NSC667235
- CS-0299097
- (7-hydroxy-2-oxo-2h-chromen-4-yl)acetic acid ethyl ester
- ethyl 2-(7-hydroxy-2-oxo-chromen-4-yl)acetate
- ROOCNULMRLQKSC-UHFFFAOYSA-N
- Ethyl umbelliferone-4-acetate
- EN300-236113
- DTXSID70417702
- DJ21055000
- ethyl2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- PD011698
- NCI60_023408
- NIOSH/DJ2105500
- 74083-58-2
- AKOS005404350
- CHEMBL1976858
- SCHEMBL4209634
- Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
- NSC-667235
- ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
-
- MDL: MFCD01662268
- Piscine à noyau: 1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-7-9(14)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
- La clé Inchi: ROOCNULMRLQKSC-UHFFFAOYSA-N
- Sourire: O1C(C=C(CC(=O)OCC)C2C=CC(=CC1=2)O)=O
Propriétés calculées
- Qualité précise: 248.06847348g/mol
- Masse isotopique unique: 248.06847348g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 374
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 72.8Ų
ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | E286656-100mg |
ethyl (7-hydroxy-2-oxo-2h-chromen-4-yl)acetate |
74083-58-2 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | E286656-500mg |
ethyl (7-hydroxy-2-oxo-2h-chromen-4-yl)acetate |
74083-58-2 | 500mg |
$ 230.00 | 2022-06-02 | ||
| TRC | E286656-1g |
ethyl (7-hydroxy-2-oxo-2h-chromen-4-yl)acetate |
74083-58-2 | 1g |
$ 340.00 | 2022-06-02 | ||
| Enamine | EN300-236113-0.05g |
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate |
74083-58-2 | 95% | 0.05g |
$46.0 | 2024-06-19 | |
| Enamine | EN300-236113-0.1g |
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate |
74083-58-2 | 95% | 0.1g |
$73.0 | 2024-06-19 | |
| Enamine | EN300-236113-0.25g |
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate |
74083-58-2 | 95% | 0.25g |
$105.0 | 2024-06-19 | |
| Enamine | EN300-236113-0.5g |
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate |
74083-58-2 | 95% | 0.5g |
$197.0 | 2024-06-19 | |
| Enamine | EN300-236113-1.0g |
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate |
74083-58-2 | 95% | 1.0g |
$284.0 | 2024-06-19 | |
| Enamine | EN300-236113-2.5g |
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate |
74083-58-2 | 95% | 2.5g |
$558.0 | 2024-06-19 | |
| Enamine | EN300-236113-5.0g |
ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate |
74083-58-2 | 95% | 5.0g |
$825.0 | 2024-06-19 |
ethyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Littérature connexe
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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